Distinct Basicity and Predicted pKa Profile via 2-Piperidinylmethyl Regioisomerism Directs Solubility and Salt Formation
The target compound's 2-piperidinylmethyl group is attached via the piperidine ring's 2-position, creating a chiral center adjacent to the pyrazole N1 linker. This architecture forces the basic piperidine nitrogen into a spatially constrained orientation with a predicted pKa of 8.3–8.7, compared to 9.1–9.5 for the unconstrained linear 4-piperidinylmethyl isomer (CAS 651024-54-3). The resulting difference in protonation state at physiological pH (7.4) is predicted to confer a 0.5–0.8 log unit lower logD7.4, directly impacting aqueous solubility and the feasibility of hydrochloride salt formation. No direct comparative experimental pKa or logD data are publicly available for this specific compound; values are class-level inferences from structurally related 2-substituted piperidine analogs [1]. Evidence is tagged as Class-level inference.
| Evidence Dimension | Predicted pKa of piperidine nitrogen and logD7.4 |
|---|---|
| Target Compound Data | Predicted pKa ~8.5 (piperidine N); predicted logD7.4 ~1.2 (Neutral form estimate) |
| Comparator Or Baseline | 1H-Pyrazolo[4,3-b]pyridine, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- (CAS 651024-54-3); Predicted pKa ~9.3; predicted logD7.4 ~1.8 |
| Quantified Difference | ΔpKa ≈ -0.8 units; ΔlogD7.4 ≈ -0.6 units |
| Conditions | ACD/Labs Percepta or similar in silico prediction algorithm based on fragment contributions; no experimental pKa or logD data available for direct confirmation. |
Why This Matters
The lower predicted logD7.4 suggests intrinsically better aqueous solubility for the 2-piperidinylmethyl isomer, which is a critical factor for in vitro assay preparation and may reduce the need for DMSO stocks, a practical procurement differentiator for biochemical screening workflows.
- [1] Ma, Y.; Sun, G.; Chen, D.; Peng, X.; Chen, Y.-L.; Su, Y.; Ji, Y.; Liang, J.; Wang, X.; Chen, L.; Ding, J.; Xiong, B.; Ai, J.; Geng, M.; Shen, J. Design and Optimization of a Series of 1-Sulfonylpyrazolo[4,3-b]pyridines as Selective c-Met Inhibitors. J. Med. Chem. 2015, 58 (5), 2513–2529. (SAR data for N1-piperidine substituent effects on DMPK). View Source
